molecular formula C7H11F3O2 B8270402 Ethyl 5,5,5-trifluoropentanoate CAS No. 217186-74-8

Ethyl 5,5,5-trifluoropentanoate

Cat. No.: B8270402
CAS No.: 217186-74-8
M. Wt: 184.16 g/mol
InChI Key: PLAAHDQADYDAIU-UHFFFAOYSA-N
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Description

Ethyl 5,5,5-trifluoropentanoate ( 217186-74-8) is a fluorinated ester building block with the molecular formula C7H11F3O2 and a molecular weight of 184.16 . This compound is primarily used in organic synthesis and pharmaceutical research, particularly as a key intermediate for the development of potential therapeutic agents. Its structure features a terminal trifluoromethyl group, which is known to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates . Scientific literature indicates its application in the synthesis of pentanoic acid derivatives, which have been investigated for the treatment of neurodegenerative diseases and neuronal disorders . Researchers value this reagent for incorporating the physiologically significant trifluoromethyl moiety into target molecules. As a handling precaution, this compound is classified with the hazard statement H225 due to its highly flammable nature . It is recommended to store it sealed in a dry environment at room temperature . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

217186-74-8

Molecular Formula

C7H11F3O2

Molecular Weight

184.16 g/mol

IUPAC Name

ethyl 5,5,5-trifluoropentanoate

InChI

InChI=1S/C7H11F3O2/c1-2-12-6(11)4-3-5-7(8,9)10/h2-5H2,1H3

InChI Key

PLAAHDQADYDAIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 5,5,5-Trifluoropent-2-enoate

Molecular Formula : C₇H₉F₃O₂ | Molecular Weight : 182.14 g/mol

  • Structural Differences : Features a double bond at position 2 (CCOC(=O)/C=C/CC(F)(F)F) instead of ketone groups .
  • Impact on Properties :
    • Lower boiling point due to reduced polarity.
    • Increased reactivity in conjugate addition reactions due to the α,β-unsaturated ester moiety.
  • Applications : Intermediate in organic synthesis, particularly for cycloadditions .

Sodium 5,5,5-Trifluoro-4-hydroxypentanoate

Molecular Formula : C₅H₇F₃O₃ | Molecular Weight : 178.10 g/mol

  • Structural Differences : Hydroxyl group at position 4 and a carboxylate sodium salt instead of an ethyl ester .
  • Impact on Properties :
    • Higher water solubility due to ionic character.
    • Reduced volatility compared to ester analogs.
  • Applications: Potential use in aqueous formulations or as a surfactant .

Ethyl 3,3,3-Trifluoropropanoate

Molecular Formula : C₅H₇F₃O₂ | Molecular Weight : 156.10 g/mol

  • Structural Differences: Shorter carbon chain (propanoate vs.
  • Impact on Properties :
    • Lower boiling point (~120–130°C) due to smaller size.
    • Higher volatility, making it suitable for flavor/fragrance applications.
  • Applications : Solvent or intermediate in agrochemicals .

Diethyl 4,4-Difluoroheptanedioate

Molecular Formula : C₁₁H₁₈F₂O₄ | Molecular Weight : 276.25 g/mol

  • Structural Differences : Longer heptanedioate chain with two fluorine atoms at position 4 and two ester groups .
  • Impact on Properties :
    • Higher molecular weight increases melting point and viscosity.
    • Enhanced stability in hydrolytic conditions due to symmetrical fluorination.
  • Applications : Polymer plasticizer or crosslinking agent .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Key Applications
Ethyl 5,5,5-Trifluoro-2,4-dioxopentanoate C₇H₇F₃O₄ 212.12 2,4-diketo, trifluoromethyl 198.05 Pharmaceutical intermediates
Ethyl 5,5,5-Trifluoropent-2-enoate C₇H₉F₃O₂ 182.14 α,β-unsaturated ester ~160–170 (est.) Organic synthesis
Sodium 5,5,5-Trifluoro-4-hydroxypentanoate C₅H₇F₃O₃ 178.10 Hydroxyl, carboxylate salt N/A Aqueous formulations
Ethyl 3,3,3-Trifluoropropanoate C₅H₇F₃O₂ 156.10 Trifluoromethyl 120–130 Agrochemicals, solvents
Diethyl 4,4-Difluoroheptanedioate C₁₁H₁₈F₂O₄ 276.25 Di-ester, difluoro >250 (est.) Polymer additives

Research Findings and Trends

Synthetic Utility: Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate’s diketone structure enables diverse reactivity, such as condensations to form heterocycles, a key step in drug synthesis . In contrast, Ethyl 5,5,5-trifluoropent-2-enoate’s conjugated system is exploited in Diels-Alder reactions .

Fluorination Effects : The trifluoromethyl group in all compounds enhances electron-withdrawing effects , improving stability against oxidation. However, the sodium salt () trades volatility for ionic solubility, broadening its formulation utility .

Market Trends: High demand for Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate in oncology and CNS drug development contrasts with shorter-chain analogs like Ethyl 3,3,3-trifluoropropanoate, which dominate agrochemical markets .

Q & A

Basic: What are the recommended laboratory synthesis methods for Ethyl 5,5,5-trifluoropentanoate?

Methodological Answer:
this compound can be synthesized via esterification of 5,5,5-trifluoropentanoic acid using ethanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Alternatively, fluorination of pre-existing esters may be employed. For example, trifluoroacetic anhydride can react with β-keto esters (e.g., ethyl acetoacetate) to introduce the trifluoromethyl group, followed by reduction of the ketone moiety if needed . Key steps include:

  • Reaction Monitoring : Use TLC or GC-MS to track progress.
  • Purification : Distillation or column chromatography to isolate the product.

Basic: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:
Spectroscopic characterization is critical:

  • ¹H/¹³C NMR : Identify protons adjacent to the trifluoromethyl group (δ ~2.5–3.5 ppm for CH₂CF₃) and ester carbonyl carbons (δ ~165–175 ppm) .
  • IR Spectroscopy : Confirm ester C=O stretches (~1740 cm⁻¹) and CF₃ vibrations (~1150–1250 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (MW = 182.14 g/mol) via ESI-MS or GC-MS .

Advanced: How does the trifluoromethyl group influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:
The electron-withdrawing CF₃ group reduces electron density at the ester carbonyl, increasing electrophilicity and accelerating nucleophilic attack. Comparative studies with non-fluorinated analogs show:

  • Kinetic Analysis : Measure rate constants for hydrolysis (e.g., alkaline conditions) to quantify reactivity differences .
  • Computational Insights : DFT calculations reveal lowered LUMO energy at the carbonyl, corroborating enhanced susceptibility to nucleophiles .

Advanced: What strategies resolve contradictions in spectroscopic data for fluorinated esters like this compound?

Methodological Answer:
Discrepancies in NMR/IR data often arise from conformational flexibility or solvent effects . Mitigation strategies include:

  • Variable-Temperature NMR : Probe dynamic effects by analyzing signal splitting at low temperatures .
  • Isotopic Labeling : Use ¹⁹F-labeled analogs to simplify complex splitting patterns .
  • Comparative Analysis : Cross-reference with structurally related compounds (e.g., Ethyl 5,5,5-trifluoro-3-oxopentanoate) to identify consistent trends .

Advanced: What computational approaches predict the physicochemical properties of this compound?

Methodological Answer:

  • Collision Cross-Section (CCS) Predictions : Ion mobility-mass spectrometry (IM-MS) coupled with machine learning models estimates CCS values (e.g., [M+H]⁺: ~140 Ų), aiding in metabolite identification .
  • Molecular Dynamics (MD) Simulations : Study solvent interactions and diffusion coefficients in aqueous/organic matrices .
  • QSPR Models : Relate logP values (~2.1) to fluorination effects using quantitative structure-property relationships .

Basic: What are the key considerations for designing kinetic studies involving this compound?

Methodological Answer:

  • Substrate Concentration : Optimize to avoid pseudo-first-order artifacts.
  • Temperature Control : Use thermostatted reactors to minimize side reactions.
  • Quenching Methods : Rapid cooling or acid addition to halt reactions at precise timepoints .

Advanced: How do structural analogs of this compound differ in biological activity?

Methodological Answer:
Compare with analogs like Ethyl 4,4,4-trifluorobutanoate (shorter chain) and Ethyl 6,6,6-trifluorohexanoate (longer chain):

  • Enzyme Assays : Test inhibition of lipases or esterases to assess chain-length dependency .
  • Molecular Docking : Map binding interactions with target proteins (e.g., esterase active sites) to explain selectivity differences .

Advanced: How can researchers validate the metabolic stability of this compound in biological systems?

Methodological Answer:

  • In Vitro Incubations : Use liver microsomes or hepatocytes to measure half-life (t½) and identify metabolites via LC-HRMS .
  • Isotope Tracing : Introduce ¹³C or ²H labels to track metabolic pathways (e.g., β-oxidation vs. ester hydrolysis) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods due to volatility and potential respiratory irritation.
  • PPE : Wear nitrile gloves and safety goggles; avoid latex (permeability to esters).
  • Waste Disposal : Neutralize acidic byproducts before disposal .

Advanced: How can researchers leverage this compound in developing fluorinated prodrugs?

Methodological Answer:

  • Esterase Activation : Design prodrugs hydrolyzed by specific enzymes (e.g., carboxyl esterases in target tissues) .
  • Stability Profiling : Assess pH-dependent hydrolysis rates to optimize release kinetics .

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